N,3,5-Trimethylbenzene-1-sulfonamide
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Overview
Description
N,3,5-Trimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C₉H₁₃NO₂S It is a derivative of benzene, where the benzene ring is substituted with three methyl groups and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
N,3,5-Trimethylbenzene-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more scalable and efficient processes. For example, the direct sulfonation of 1,3,5-trimethylbenzene followed by amination can be employed. This method allows for the large-scale production of the compound with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N,3,5-Trimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like nitric acid or potassium permanganate are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Sulfonic acids or sulfonyl chlorides.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N,3,5-Trimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N,3,5-Trimethylbenzene-1-sulfonamide exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The sulfonamide group can interact with amino acid residues in the enzyme, leading to inhibition of its activity .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethylbenzene: A precursor to N,3,5-Trimethylbenzene-1-sulfonamide, used in various chemical reactions.
Sulfanilamide: A well-known sulfonamide antibiotic with a similar sulfonamide group but different substitution pattern on the benzene ring.
Mesitylene: Another trimethylbenzene isomer with different substitution positions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of three methyl groups and a sulfonamide group on the benzene ring makes it a versatile compound for various chemical transformations and applications .
Biological Activity
N,3,5-Trimethylbenzene-1-sulfonamide is an organic compound that belongs to the sulfonamide class, characterized by its sulfonamide functional group attached to a trimethyl-substituted benzene ring. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H13N1O2S, indicating the presence of nine carbon atoms, thirteen hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom. The sulfonamide group (-SO₂NH₂) is integral to its biological properties, allowing it to interact with various biological targets.
The primary mechanism of action for sulfonamides, including this compound, involves the inhibition of bacterial folic acid synthesis. This occurs through competitive inhibition of the enzyme dihydropteroate synthase (DHPS), which is crucial for synthesizing folate from para-aminobenzoic acid (PABA). By mimicking the structure of PABA, sulfonamides disrupt the production of dihydrofolate and tetrahydrofolate, ultimately inhibiting bacterial DNA synthesis and cell division .
Antibacterial Properties
Sulfonamides are well-known for their antibacterial properties. This compound is expected to exhibit similar activities due to its structural characteristics. Research indicates that compounds in this class can effectively inhibit a range of bacterial infections by targeting folic acid synthesis pathways .
Case Studies and Research Findings
- In vitro Studies : In laboratory settings, this compound has shown promising results against various bacterial strains. For example, it was tested against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition at specific concentrations.
- Toxicity Assessments : Toxicological studies have evaluated the safety profile of this compound. While sulfonamides can cause adverse effects in some individuals (e.g., hypersensitivity reactions), this compound has been reported to have a relatively low toxicity profile in preliminary assessments .
- Environmental Impact : Research has also explored the environmental implications of sulfonamide compounds. Studies indicate that these substances can persist in wastewater systems and may impact microbial communities in aquatic environments .
Comparative Analysis with Other Sulfonamides
To better understand the uniqueness of this compound within its class, a comparison with other notable sulfonamides is provided below:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
N,N-Dimethylbenzene-1-sulfonamide | C₉H₁₃N₁O₂S | Contains two methyl groups on nitrogen |
Sulfanilamide | C₆H₈N₂O₂S | Simpler structure with only one methyl group |
N,N-Bis(2-methylpropyl)benzenesulfonamide | C₁₃H₁₉N₁O₂S | Features branched alkyl chains on nitrogen |
This table highlights how the arrangement of methyl groups influences both reactivity and biological activity compared to other compounds in the sulfonamide category.
Properties
Molecular Formula |
C9H13NO2S |
---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
N,3,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C9H13NO2S/c1-7-4-8(2)6-9(5-7)13(11,12)10-3/h4-6,10H,1-3H3 |
InChI Key |
DGOKPCFPTSBYRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)NC)C |
Origin of Product |
United States |
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